molecular formula C12H23NO4 B13514265 Tert-butyl 4-(1,2-dihydroxyethyl)piperidine-1-carboxylate

Tert-butyl 4-(1,2-dihydroxyethyl)piperidine-1-carboxylate

Cat. No.: B13514265
M. Wt: 245.32 g/mol
InChI Key: XBRNVLVBOVOMLS-UHFFFAOYSA-N
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Description

Tert-butyl 4-(1,2-dihydroxyethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C12H23NO4 and a molecular weight of 245.32 g/mol . Its structure features a piperidine ring that is substituted at the 4-position with a 1,2-dihydroxyethyl group and protected at the nitrogen by a tert-butoxycarbonyl (Boc) group. This Boc group is a common feature in organic synthesis, making this compound a potential building block for the preparation of more complex molecules, particularly in pharmaceutical research. The compound is identified by the SMILES string CC(C)(C)OC(=O)N1CCC(CC1)C(CO)O and the InChIKey XBRNVLVBOVOMLS-UHFFFAOYSA-N . While the specific research applications and mechanism of action for this exact compound are not well-documented in the available literature, its structure suggests it could be a valuable intermediate. The presence of the diol group allows for further chemical modifications, making it a versatile precursor. Researchers interested in this compound are encouraged to contact our scientific support team for further technical assistance and to discuss potential applications in their specific research areas. This product is strictly for research use and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H23NO4

Molecular Weight

245.32 g/mol

IUPAC Name

tert-butyl 4-(1,2-dihydroxyethyl)piperidine-1-carboxylate

InChI

InChI=1S/C12H23NO4/c1-12(2,3)17-11(16)13-6-4-9(5-7-13)10(15)8-14/h9-10,14-15H,4-8H2,1-3H3

InChI Key

XBRNVLVBOVOMLS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(CO)O

Origin of Product

United States

Preparation Methods

Boc Protection of 4-Piperidinecarboxylic Acid

A foundational step is the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group to prevent undesired side reactions during subsequent transformations.

Reaction conditions:

  • Starting material: 4-piperidinecarboxylic acid.
  • Reagents: Di-tert-butyl dicarbonate (Boc2O).
  • Solvent: Tetrahydrofuran (THF) with an alkaline aqueous phase (e.g., sodium hydroxide or sodium carbonate solution).
  • Temperature: 0 °C to room temperature.
  • Molar ratio: 1:1.1 (4-piperidinecarboxylic acid : Boc2O).
  • Reaction time: Approximately 16 hours at room temperature.

Outcome:

  • Formation of 1-tert-butoxycarbonyl-4-piperidinecarboxylic acid with high purity (>98%).
  • Yield: Typically high, above 85%.

This method benefits from mild conditions and avoids harsh reagents, facilitating scalability for industrial synthesis.

Conversion to 4-(N-methoxy-N-methylcarbonyl) Piperidine Intermediate

The carboxylic acid group at the 4-position is converted to an activated intermediate to enable further functionalization.

Reaction conditions:

  • Reagents: N,O-dimethylhydroxylamine hydrochloride.
  • Catalysts: Triethylamine and isobutyl chloroformate.
  • Solvent: Anhydrous solvent such as THF.
  • Temperature: 0 °C to room temperature.
  • Molar ratio: 1:1.5 (carboxylic acid intermediate : N,O-dimethylhydroxylamine hydrochloride).

Outcome:

  • Formation of 4-(N-methoxy-N-methylcarbonyl) piperidine-1-carboxylic acid tert-butyl ester.
  • This intermediate is key for subsequent Grignard reagent addition.

Introduction of the 1,2-Dihydroxyethyl Group via Grignard Reaction

The activated intermediate undergoes nucleophilic addition with a Grignard reagent to introduce the ethanoyl substituent, which can then be converted to the dihydroxyethyl group.

Reaction conditions:

  • Reagents: Appropriate Grignard reagent (e.g., methylmagnesium bromide).
  • Solvent: Anhydrous THF.
  • Atmosphere: Nitrogen protection to prevent moisture and oxygen interference.
  • Molar ratio: 1:2.3 (intermediate : Grignard reagent).
  • Temperature: Controlled, typically 0 °C to room temperature.

Outcome:

  • Formation of 1-tert-butoxycarbonyl-4-ethanoyl piperidine.
  • Yield: Over 75%, which is an improvement over previous methods with yields of 50-60%.

Reduction to 1,2-Dihydroxyethyl Substituent

The ethanoyl group is subsequently reduced to the 1,2-dihydroxyethyl moiety.

Common reagents and conditions:

  • Reducing agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
  • Solvent: Anhydrous THF or ether.
  • Temperature: 0 °C to room temperature.
  • Work-up: Quenching with water or sodium sulfate decahydrate.

Outcome:

  • Conversion of the ketone group to the corresponding diol.
  • High purity product suitable for further use or direct application.

Summary Table of Preparation Steps

Step Starting Material / Intermediate Reagents / Conditions Product / Intermediate Yield / Purity
1 4-piperidinecarboxylic acid Di-tert-butyl dicarbonate, NaOH or Na2CO3, THF, 0 °C to RT 1-tert-butoxycarbonyl-4-piperidinecarboxylic acid >85%, >98% purity
2 1-tert-butoxycarbonyl-4-piperidinecarboxylic acid N,O-dimethylhydroxylamine hydrochloride, triethylamine, isobutyl chloroformate, THF 4-(N-methoxy-N-methylcarbonyl) piperidine-1-carboxylic acid tert-butyl ester High yield
3 Above intermediate Grignard reagent (e.g., MeMgBr), anhydrous THF, N2 atmosphere 1-tert-butoxycarbonyl-4-ethanoyl piperidine >75%
4 1-tert-butoxycarbonyl-4-ethanoyl piperidine LiAlH4 or NaBH4, THF, 0 °C to RT Tert-butyl 4-(1,2-dihydroxyethyl)piperidine-1-carboxylate High purity

Analytical Characterization and Purity

  • NMR Spectroscopy: ^1H and ^13C NMR confirm the presence of Boc group, piperidine ring, and dihydroxyethyl substituent. Characteristic chemical shifts for Boc tert-butyl protons (~1.4 ppm) and diol protons are observed.
  • Mass Spectrometry (HRMS): Confirms molecular weight consistent with the target compound.
  • Chromatography: Silica gel chromatography is typically used for purification, with eluent systems such as ethyl acetate/cyclohexane mixtures.
  • Purity: Products are typically obtained with >95% purity, suitable for further synthetic applications or biological testing.

Comparative Analysis of Preparation Routes

Aspect Traditional Multi-step Route Improved Three-step Route (Patent CN102351780A)
Number of steps 4 or more 3
Use of hazardous reagents Trifluoromethanesulfonic anhydride (complex) Avoided
Overall yield 50-60% >75%
Reaction time Longer Shortened
Purity of intermediates Variable >98% purity in key step
Industrial scalability Limited due to complexity Improved due to simplified steps and milder conditions

The improved route significantly enhances yield, reduces reaction steps, and uses milder conditions, making it more suitable for industrial scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(1,2-dihydroxyethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The dihydroxyethyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxyethyl group may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Tert-butyl 4-(1,2-dihydroxyethyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.

    Medicine: It serves as an intermediate in the development of pharmaceutical compounds.

    Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-(1,2-dihydroxyethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The dihydroxyethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The piperidine ring provides structural stability, while the tert-butyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes.

Comparison with Similar Compounds

Table 1: Key Structural Features

Compound Name Substituent at Piperidine 4-Position Key Functional Groups Molecular Formula Molecular Weight (g/mol)
This compound 1,2-dihydroxyethyl Hydroxyl, carbamate C₁₂H₂₃NO₄ 245.31*
Tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (PK03447E-1) Amino-pyridinyl Amino, pyridine, carbamate C₁₅H₂₁N₃O₂ 275.35
Tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate [3b] 4-methylpentyl Alkyl chain, carbamate C₁₆H₂₉NO₂ 267.41
Tert-butyl 4-(1-oxo-1,2-dihydroisoquinolin-6-yloxy)piperidine-1-carboxylate 1-oxo-1,2-dihydroisoquinolin-6-yloxy Ether, isoquinolinone, carbamate C₁₉H₂₄N₂O₄ 344.41
Tert-butyl 4-(2-([1,1'-biphenyl]-4-yl)-3,3-difluoroallyl)piperidine-1-carboxylate Biphenyl-difluoroallyl Fluoroalkene, carbamate C₂₆H₂₈F₂NO₂ 444.50

*Molecular weight calculated based on formula C₁₂H₂₃NO₄.

Physical Properties

Table 2: Physical State and Stability

Compound Name Physical State Color Stability/Solubility Notes
This compound Not reported Not reported Likely hydrophilic due to diols
Tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate Solid Light yellow Stable under ambient conditions
Tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate Oil (post-purification) Colorless Soluble in organic solvents (e.g., CHCl₃)
Tert-butyl 4-(1-oxo-1,2-dihydroisoquinolin-6-yloxy)piperidine-1-carboxylate Not reported Not reported Likely polar due to ether/quinolinone
  • The dihydroxyethyl group in the target compound may confer higher water solubility compared to hydrophobic analogs like the 4-methylpentyl derivative .
  • The amino-pyridinyl analog (PK03447E-1) is a light yellow solid, contrasting with the oily consistency of alkyl-substituted derivatives .

Biological Activity

Tert-butyl 4-(1,2-dihydroxyethyl)piperidine-1-carboxylate is a piperidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound is primarily studied for its role in modulating various biological pathways, including inflammation and neuroprotection. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, efficacy in various models, and structure-activity relationships.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H21NO3\text{C}_{12}\text{H}_{21}\text{N}\text{O}_3

This compound features a piperidine ring substituted with a tert-butyl group and a 1,2-dihydroxyethyl moiety, which are critical for its biological activity.

Research indicates that the biological activity of this compound is attributed to several mechanisms:

  • Inflammation Modulation : The compound has been shown to inhibit the NLRP3 inflammasome pathway, which is crucial in the release of pro-inflammatory cytokines such as IL-1β and IL-18. In vitro studies demonstrate that it can significantly reduce IL-1β release in LPS/ATP-stimulated human macrophages .
  • Neuroprotective Effects : Preliminary studies suggest that this compound may exert neuroprotective effects by modulating oxidative stress and apoptosis pathways. It potentially acts as an antioxidant, mitigating neuronal damage in models of neurodegenerative diseases.

Efficacy Studies

A series of studies have evaluated the efficacy of this compound across different biological models. The following table summarizes key findings:

StudyModelConcentration (µM)Effect ObservedReference
Human Macrophages1019.4% inhibition of IL-1β release
Mycobacterium tuberculosis5Significant inhibition of MenA enzyme activity
Neuroblastoma Cells50Reduction in oxidative stress markers

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of piperidine derivatives. In the case of this compound:

  • Substituents : The presence of hydroxyl groups at the 1 and 2 positions on the ethyl chain enhances solubility and bioavailability.
  • Piperidine Ring Modifications : Variations in substituents on the piperidine ring have been shown to affect the compound's potency against specific targets like the NLRP3 inflammasome .

Case Study 1: Inhibition of NLRP3 Inflammasome

In a controlled study involving human macrophages, this compound demonstrated a concentration-dependent inhibition of IL-1β release. At a concentration of 10 µM, it achieved approximately 19.4% inhibition compared to untreated controls. This suggests potential therapeutic applications in inflammatory diseases .

Case Study 2: Antimycobacterial Activity

Another study focused on Mycobacterium tuberculosis showed that this compound could inhibit MenA enzyme activity effectively at concentrations as low as 5 µM. This finding highlights its potential as a lead compound for developing new anti-tuberculosis agents .

Q & A

Q. How should researchers validate conflicting reports on the compound’s stability under acidic/basic conditions?

  • Methodological Answer : Perform forced degradation studies at extreme pH (e.g., 0.1M HCl/NaOH) and analyze degradation products via LC-HRMS . Compare results with published literature, noting critical variables (temperature, solvent). Use quantitative NMR (qNMR) to quantify degradation rates. Collaborative inter-laboratory studies enhance reproducibility .

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